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Compound of Interest

Compound Name: 4-(Trifluoromethoxy)anisole

Cat. No.: B1299818 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for the compound 4-
(trifluoromethoxy)anisole. The information is presented to support research, development,

and quality control activities where this compound is utilized.

Spectral Data Summary
The following tables summarize the key spectral data obtained for 4-
(trifluoromethoxy)anisole.

¹H NMR Spectral Data
Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppm Multiplicity Assignment

7.15 d Ar-H

6.89 d Ar-H

3.80 s -OCH₃
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¹³C NMR Spectral Data
Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppm Assignment

155.6 Ar-C

143.2 Ar-C

122.0 Ar-C

120.7 (q, J=256 Hz) -OCF₃

114.8 Ar-C

55.6 -OCH₃

Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Putative Fragment

192 100 [M]⁺

177 40 [M-CH₃]⁺

149 20 [M-CH₃-CO]⁺

123 15 [M-OCF₃]⁺

95 30 [C₆H₄O]⁺

77 10 [C₆H₅]⁺

Infrared (IR) Spectral Data (Predicted)
While a specific experimental IR spectrum for 4-(trifluoromethoxy)anisole is not readily

available in the searched literature, characteristic absorption bands can be predicted based on

the functional groups present and data from analogous compounds such as anisole and other

trifluoromethoxy-substituted aromatics.
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

2950-2850 Medium Aliphatic C-H Stretch (-OCH₃)

1600-1450 Strong Aromatic C=C Bending

1250-1000 Strong
C-O Stretch (Aryl Ether & Alkyl

Ether)

~1260 Strong
Asymmetric C-F Stretch (-

OCF₃)

~1160 Strong
Symmetric C-F Stretch (-

OCF₃)

850-800 Strong
p-Disubstituted Benzene C-H

Bend

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented.

The exact parameters for the referenced data were not available; therefore, these represent

standard methodologies for the analysis of similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation

Approximately 10-20 mg of 4-(trifluoromethoxy)anisole is accurately weighed and

dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

The solution is transferred to a 5 mm NMR tube.

The tube is capped and carefully cleaned before insertion into the spectrometer.

2.1.2. ¹H NMR Data Acquisition

Instrument: 400 MHz NMR Spectrometer
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Pulse Sequence: Standard single-pulse experiment

Solvent: CDCl₃

Temperature: 298 K

Number of Scans: 16

Relaxation Delay: 1.0 s

Pulse Width: 30°

Acquisition Time: 4.0 s

2.1.3. ¹³C NMR Data Acquisition

Instrument: 100 MHz NMR Spectrometer

Pulse Sequence: Proton-decoupled pulse sequence

Solvent: CDCl₃

Temperature: 298 K

Number of Scans: 1024

Relaxation Delay: 2.0 s

Pulse Width: 30°

Acquisition Time: 1.5 s

2.1.4. Data Processing

The raw Free Induction Decay (FID) data is Fourier transformed, phased, and baseline

corrected using standard NMR processing software. Chemical shifts are referenced to the

residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
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Mass Spectrometry (MS)
2.2.1. Sample Preparation

A dilute solution of 4-(trifluoromethoxy)anisole is prepared in a volatile organic solvent such

as methanol or acetonitrile.

2.2.2. GC-MS Analysis

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron

Ionization (EI) source.

GC Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C

Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min.

Carrier Gas: Helium

Ionization Energy: 70 eV

Mass Range: m/z 40-400

Infrared (IR) Spectroscopy
2.3.1. Sample Preparation

As 4-(trifluoromethoxy)anisole is a liquid at room temperature, the spectrum can be obtained

neat using a liquid sample cell or an Attenuated Total Reflectance (ATR) accessory.

2.3.2. FT-IR Data Acquisition

Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer

Accessory: ATR accessory with a diamond crystal

Spectral Range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of the clean, empty ATR crystal is collected prior to the

sample measurement.
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Caption: Experimental workflow for the spectroscopic analysis of 4-(trifluoromethoxy)anisole.
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Caption: Relationship between spectral data and derived structural information.

To cite this document: BenchChem. [Spectroscopic Profile of 4-(Trifluoromethoxy)anisole: An
In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1299818#4-trifluoromethoxy-anisole-spectral-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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